2-Hydrazinyl-4-methylthiazole hydrochloride chemical properties
2-Hydrazinyl-4-methylthiazole hydrochloride chemical properties
An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS No. 14397-08-1), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and application potential, offering field-proven insights for laboratory professionals.
Introduction and Strategic Importance
2-Hydrazinyl-4-methylthiazole hydrochloride is a heterocyclic hydrazine derivative. The strategic importance of this molecule lies in the unique combination of its two core functional moieties:
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The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. It serves as a stable, often bioisosteric replacement for other aromatic systems and engages in a variety of non-covalent interactions with biological targets.
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The Hydrazine Group (-NHNH₂): This highly nucleophilic functional group is a powerful tool for synthetic chemists. It serves as a linchpin for connecting molecular fragments, most commonly through the formation of hydrazones, and is a precursor to a wide array of other nitrogen-containing heterocycles like pyrazoles and triazoles.
The hydrochloride salt form enhances the compound's stability and often improves its solubility in polar protic solvents, making it a convenient and practical reagent for use in various reaction media.
Physicochemical and Structural Properties
The inherent properties of a molecule dictate its handling, reactivity, and formulation potential. While extensive experimental data for this specific salt is not broadly published, we can consolidate its known identifiers and computed properties to guide its use.
Core Identifiers
| Property | Value | Source |
| CAS Number | 14397-08-1 | [1] |
| Molecular Formula | C₄H₈ClN₃S | [1] |
| Molecular Weight | 165.65 g/mol | [1] |
| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | [1] |
| Synonyms | (4-Methyl-thiazol-2-yl)-hydrazine HCl | [1] |
Computed Physical Properties
The following properties are computationally derived and provide valuable estimates for experimental design.
| Property | Predicted Value | Source |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 79.2 Ų | [1] |
| Complexity | 77.7 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
Note: Experimental properties such as melting point and aqueous solubility are not consistently reported in publicly available literature and should be determined empirically.
Molecular Structure
The structure consists of a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position, complexed with hydrochloric acid.
Caption: Structure of 2-Hydrazinyl-4-methylthiazole HCl.
Synthesis and Manufacturing
The synthesis of 2-hydrazinylthiazoles is well-established, typically proceeding through one of two primary routes. The choice of pathway depends on the availability of starting materials and desired scale.
Pathway 1: From a 2-Halothiazole Precursor (Nucleophilic Aromatic Substitution)
This is the most direct and common laboratory-scale synthesis. The causality is straightforward: the electron-withdrawing nature of the thiazole ring's nitrogen atom activates the C2 position for nucleophilic attack.
Workflow:
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Starting Material: 2-Chloro-4-methylthiazole or 2-Bromo-4-methylthiazole.
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Reagent: Hydrazine hydrate (N₂H₄·H₂O).
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Solvent: A high-boiling point alcohol, such as ethanol or isopropanol, is typically used to facilitate the reaction.
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Procedure: The 2-halothiazole is dissolved in the alcohol, and an excess of hydrazine hydrate is added. The mixture is heated to reflux for several hours.
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Work-up: After cooling, the reaction mixture is concentrated. The resulting free base (2-hydrazinyl-4-methylthiazole) is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl (e.g., HCl in ether or concentrated aqueous HCl) is added to precipitate the hydrochloride salt, which is then isolated by filtration.
Expertise Insight: Using an excess of hydrazine hydrate not only drives the reaction to completion but also acts as a base to neutralize the hydrogen halide byproduct formed during the reaction.
Caption: Synthetic workflow via nucleophilic substitution.
Pathway 2: From Thiosemicarbazide (Hantzsch-Type Cyclization)
This pathway builds the thiazole ring itself. It is a variation of the classic Hantzsch thiazole synthesis.
Workflow:
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Starting Materials: Thiosemicarbazide and an α-haloketone (e.g., chloroacetone).
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Procedure: Thiosemicarbazide is reacted with chloroacetone in a suitable solvent, often ethanol. The initial condensation forms a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization via attack of the sulfur atom on the carbon bearing the halogen, followed by dehydration to form the aromatic thiazole ring.
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Work-up: The reaction mixture is cooled, and the product often precipitates directly as the hydrohalide salt (in this case, hydrochloride). Recrystallization from a solvent like ethanol/water can be used for purification.
Chemical Reactivity and Synthetic Utility
The utility of 2-Hydrazinyl-4-methylthiazole hydrochloride is defined by the reactivity of its hydrazinyl group. The lone pair of electrons on the terminal nitrogen makes it a potent nucleophile.
Formation of Hydrazones (Schiff Bases)
The most fundamental reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically acid-catalyzed. Since the starting material is already a hydrochloride salt, it can often provide its own catalyst.
Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.
Caption: General reaction scheme for hydrazone formation.
This reaction is foundational for drug development, as the resulting hydrazone linker can connect the thiazole core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. A study by Bakr et al. (2021) demonstrated this principle by preparing thiosemicarbazone derivatives from a related benzylidenehydrazinyl-4-methylthiazole in an ethanol/HCl medium, highlighting the utility of the hydrochloride in facilitating such condensations[2].
Synthesis of Fused Heterocyclic Systems
The hydrazine moiety is a key precursor for building more complex fused ring systems. For instance, reaction with β-dicarbonyl compounds (like acetylacetone) can lead to the formation of pyrazole rings fused or linked to the thiazole core. This versatility makes it an invaluable tool for scaffold diversification in medicinal chemistry libraries.[3]
Applications in Research and Drug Development
The thiazole nucleus and the hydrazone linkage are both associated with a wide spectrum of biological activities. Consequently, derivatives of 2-Hydrazinyl-4-methylthiazole are promising candidates for screening in various therapeutic areas.
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Antimicrobial and Antifungal Agents: The thiazole ring is a component of several antimicrobial drugs. The hydrazone moiety can enhance lipophilicity, which may improve penetration of microbial cell membranes.[4]
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Anticancer Agents: Numerous studies have explored hydrazinyl-thiazole derivatives as potential anticancer agents. These compounds can be designed to act as enzyme inhibitors (e.g., kinase inhibitors) or as cytotoxic agents.[5]
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Agrochemicals: The related benzothiazole analog, 2-hydrazino-4-methylbenzothiazole, is a known intermediate in the synthesis of the fungicide tricyclazole, which is used to protect rice crops.[6][7][8] This underscores the potential for the simpler thiazole derivative in the development of new pesticides and herbicides.
Spectroscopic Analysis (Predicted)
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¹H NMR:
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Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.5 ppm.[9][10]
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Thiazole Ring Proton (-CH=): A singlet for the proton at the C5 position, expected around δ 6.5-7.0 ppm.
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Hydrazine Protons (-NH-NH₃⁺): Broad, exchangeable signals. Their chemical shift would be highly dependent on the solvent and concentration, but they would likely appear downfield (δ > 8.0 ppm) due to the positive charge.
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¹³C NMR:
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Methyl Carbon: Expected around δ 15-20 ppm.
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Thiazole Ring Carbons: C2 (bearing the hydrazine) would be the most downfield (~δ 160-170 ppm). C4 and C5 would appear in the aromatic region (~δ 110-150 ppm).
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IR Spectroscopy:
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N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the -NH and -NH₃⁺ groups.
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C=N and C=C Stretching: Aromatic ring stretches around 1500-1600 cm⁻¹.
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Safety, Handling, and Storage
Trustworthiness through Self-Validation: Every protocol must include inherent safety checks. Before handling this compound, researchers must consult a comprehensive Safety Data Sheet (SDS) and be familiar with the risks associated with hydrazine derivatives.
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Hazard Profile: While specific data for this hydrochloride is limited, compounds containing a hydrazine moiety should be handled as potentially toxic and carcinogenic. The GHS classification for the related 2-hydrazino-4-methylbenzothiazole includes warnings for being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[11]
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
References
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
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2-Hydrazinyl-4-methyl-1,3-benzothiazole. National Center for Biotechnology Information (PMC). [Link]
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2-Hydrazinylthiazole | C3H5N3S | CID 11959066. PubChem, National Center for Biotechnology Information. [Link]
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2-Hydrazinyl-4-methylbenzo[d]thiazole | 20174-68-9. Pharmaffiliates. [Link]
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Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society. [Link]
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Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. ResearchGate. [Link]
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2-hydrazine-4-methylbenzothiazole. ChemBK. [Link]
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Bakr, R. B., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1033. [Link]
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One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Rasayan Journal of Chemistry. [Link]
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